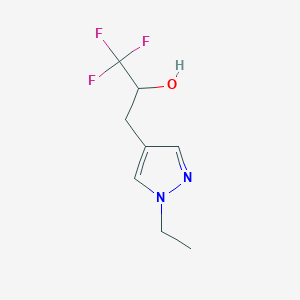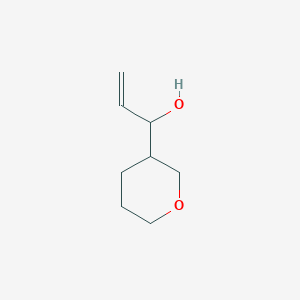![molecular formula C7H8O2S B13551215 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, mixture of diastereomers, is a bicyclic compound containing a sulfur atom. It is known for its unique structure and reactivity, making it a valuable compound in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves the reaction of a suitable diene with sulfur-containing reagents under controlled conditions. One common method includes the Diels-Alder reaction, where a diene reacts with sulfur dioxide to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification processes such as crystallization or distillation to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with various molecular targets. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom instead of sulfur.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Lacks the sulfur atom but has a similar bicyclic structure.
Uniqueness
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct reactivity and properties compared to its nitrogen or oxygen analogs. This uniqueness makes it valuable in specific chemical and industrial applications .
Eigenschaften
Molekularformel |
C7H8O2S |
|---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c8-7(9)6-4-1-2-5(3-4)10-6/h1-2,4-6H,3H2,(H,8,9) |
InChI-Schlüssel |
CWRHFQYONFNLQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1SC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


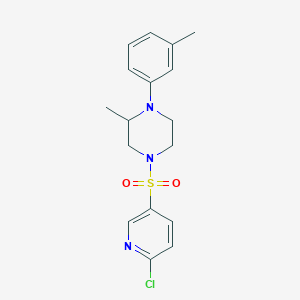
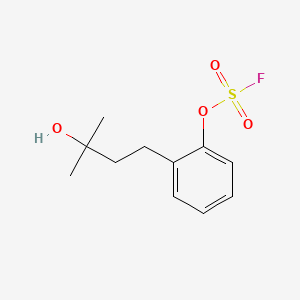
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
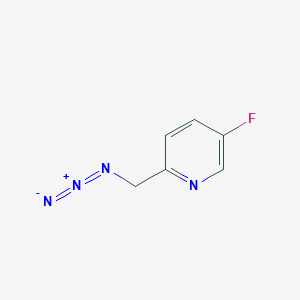
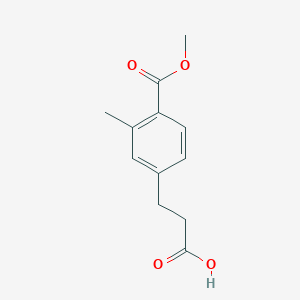
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
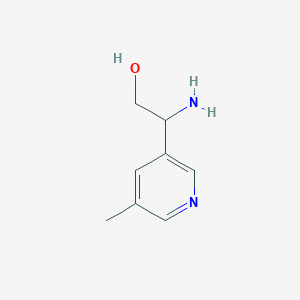
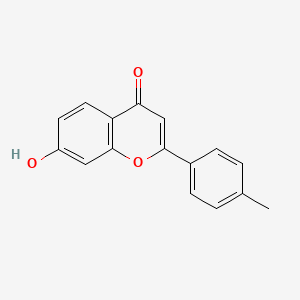
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)


